(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a piperidine ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boranes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid exerts its effects is primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which facilitate the transfer of the aryl group to the target molecule . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the chlorine and piperidine substituents.
4-(Piperidin-4-yl)phenylboronic acid: Similar but without the chlorine atom.
4-Chlorophenylboronic acid: Similar but lacks the piperidine ring.
Uniqueness
(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both the chlorine atom and the piperidine ring, which confer specific reactivity and properties that are not observed in the similar compounds listed above. This unique structure makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Properties
Molecular Formula |
C11H15BClNO2 |
---|---|
Molecular Weight |
239.51 g/mol |
IUPAC Name |
(4-chloro-3-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BClNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2 |
InChI Key |
DHMMOASCJLOZQM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C2CCNCC2)(O)O |
Origin of Product |
United States |
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